molecular formula C15H21NO2 B12979528 Rel-tert-butyl ((1R,2S)-2-(m-tolyl)cyclopropyl)carbamate

Rel-tert-butyl ((1R,2S)-2-(m-tolyl)cyclopropyl)carbamate

Cat. No.: B12979528
M. Wt: 247.33 g/mol
InChI Key: VLBUVJJTIVXKAI-QWHCGFSZSA-N
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Description

Rel-tert-butyl ((1R,2S)-2-(m-tolyl)cyclopropyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound features a cyclopropyl group, which is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl ((1R,2S)-2-(m-tolyl)cyclopropyl)carbamate typically involves the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene or carbenoid reagent.

    Introduction of the m-tolyl group: This step involves the attachment of the m-tolyl group to the cyclopropyl ring, which can be done through various coupling reactions.

    Carbamate formation: The final step involves the reaction of the cyclopropyl compound with tert-butyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-2-(3-methylphenyl)cyclopropyl]carbamate

InChI

InChI=1S/C15H21NO2/c1-10-6-5-7-11(8-10)12-9-13(12)16-14(17)18-15(2,3)4/h5-8,12-13H,9H2,1-4H3,(H,16,17)/t12-,13+/m0/s1

InChI Key

VLBUVJJTIVXKAI-QWHCGFSZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2C[C@H]2NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)C2CC2NC(=O)OC(C)(C)C

Origin of Product

United States

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